Toddalosin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

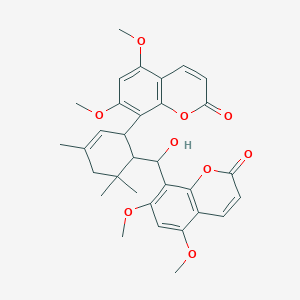

8-[6-[(5,7-dimethoxy-2-oxochromen-8-yl)-hydroxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O9/c1-16-12-19(26-22(38-6)13-20(36-4)17-8-10-24(33)40-30(17)26)28(32(2,3)15-16)29(35)27-23(39-7)14-21(37-5)18-9-11-25(34)41-31(18)27/h8-14,19,28-29,35H,15H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSIERORKAMAIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)(C)C)C(C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Toddalosin: Structure, and Putative Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalosin is a naturally occurring coumarin (B35378) derivative isolated from the plant Toddalia asiatica. This plant has a history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and pain. While research directly focused on this compound is limited, its chemical structure as a complex coumarin suggests potential biological activities, primarily in the realms of anti-inflammatory and anticancer effects. This guide provides a comprehensive overview of the chemical structure of this compound, and explores its putative biological activities and mechanisms of action by drawing parallels with the known pharmacology of its source plant and related coumarin compounds. Detailed experimental protocols relevant to the isolation and biological evaluation of such compounds are also presented to facilitate further research and drug discovery efforts.

Chemical Structure and Properties of this compound

This compound is a dimeric coumarin with a complex chemical architecture. Its structural details have been elucidated through spectroscopic methods.

| Identifier | Value | Source |

| CAS Number | 137182-37-7 | Not available in search results |

| Molecular Formula | C₃₂H₃₄O₉ | [1] |

| Molecular Weight | 562.61 g/mol | [1] |

| IUPAC Name | 8-(6-((5,7-dimethoxy-2-oxo-2H-chromen-8-yl)(hydroxy)methyl)-3,5,5-trimethylcyclohex-2-en-1-yl)-5,7-dimethoxy-2H-chromen-2-one | [1] |

| SMILES | CC1=CC(C2=C(OC)C=C(OC)C3=C2OC(C=C3)=O)C(C(O)C4=C(OC)C=C(OC)C5=C4OC(C=C5)=O)C(C)(C)C1 | [1] |

Putative Biological Activities and Mechanism of Action

Direct experimental evidence for the biological activities of this compound is not extensively documented in publicly available literature. However, based on the well-established pharmacological profile of its source, Toddalia asiatica, and the known activities of other coumarins isolated from it, we can infer the likely therapeutic potential of this compound.[2]

Anti-inflammatory Activity

Toddalia asiatica extracts have demonstrated significant anti-inflammatory and antinociceptive (pain-relieving) effects in animal models. These effects are largely attributed to the presence of coumarins and alkaloids. Coumarins, as a chemical class, are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

A plausible mechanism of action for this compound's anti-inflammatory activity could involve the modulation of key signaling pathways implicated in inflammation, such as the NF-κB and MAPK pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes like COX-2 and iNOS.

Anticancer Activity

Many natural products, including coumarins, are investigated for their potential as anticancer agents. The extracts from Toddalia asiatica have shown cytotoxic activities against various cancer cell lines. The mechanisms by which coumarins can exert anticancer effects are diverse and include induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

This compound, with its complex structure, could potentially interact with various cellular targets to induce cytotoxicity in cancer cells. A common pathway targeted by anticancer agents is the induction of programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspase enzymes.

Experimental Protocols

Isolation and Purification of Coumarins from Toddalia asiatica

The following is a general workflow for the isolation of coumarins, which would be applicable for obtaining this compound.

Methodology:

-

Plant Material and Extraction: Dried and powdered root bark of Toddalia asiatica is subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield the crude extract.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to various chromatographic techniques for further separation.

-

Column Chromatography: Silica gel or Sephadex LH-20 are commonly used as stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water).

-

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specific period (e.g., 1-2 hours).

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated and unstimulated cells serves as a negative control, while cells treated with LPS alone serve as a positive control.

-

Nitrite (B80452) Quantification (Griess Assay): After a suitable incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Culture: A suitable cancer cell line (e.g., HeLa, MCF-7, A549) is cultured in the appropriate medium and conditions.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 2-4 hours).

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of around 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Conclusion and Future Directions

This compound, a complex coumarin from Toddalia asiatica, represents a promising scaffold for drug discovery, particularly in the areas of anti-inflammatory and anticancer therapies. While direct biological data on this compound is currently sparse, the known pharmacological activities of its source plant and related compounds provide a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a framework for researchers to systematically explore the therapeutic potential of this natural product. Future research should focus on the total synthesis of this compound to ensure a renewable source for extensive biological screening, detailed mechanistic studies to elucidate its cellular targets and signaling pathways, and in vivo studies to validate its efficacy and safety in preclinical models. Such efforts will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutics.

References

Toddalosin: A Comprehensive Technical Overview of its Natural Source, Chemical Properties, and Biological Activities

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on Toddalosin, a naturally occurring coumarin (B35378). It outlines its primary natural source, chemical characteristics, and known biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Origin

This compound is a phytochemical isolated from the plant Toddalia asiatica (L.) Lam., a member of the Rutaceae family.[1] This plant, a woody vine, is found in tropical Africa and southeastern Asia, particularly in the southern regions of the Wuling Mountains in China.[1] Various parts of Toddalia asiatica, including the roots, have been traditionally used in folk medicine.[1] The plant is known to produce a diverse array of secondary metabolites, including coumarins and alkaloids.[1]

Chemical Properties

This compound is a coumarin with the chemical formula C32H34O9 and a molecular weight of 562.617 g/mol .[1] Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, with many exhibiting significant biological activities. The isolation and structural elucidation of this compound were reported by Phatchana and Yenjai in 2014.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C32H34O9 | |

| Molecular Weight | 562.617 g/mol | |

| Compound Class | Coumarin | |

| Natural Source | Toddalia asiatica |

Phytochemical Context of Toddalia asiatica

Toddalia asiatica is a rich source of various bioactive compounds. Phytochemical screening of different parts of the plant has revealed the presence of several classes of secondary metabolites.

Table 2: Major Phytochemicals Identified in Toddalia asiatica

| Phytochemical Class | Presence in Plant Parts | References |

| Coumarins | Roots, Stems, Leaves | |

| Alkaloids | Roots, Stems | |

| Flavonoids | Leaves, Stems | |

| Tannins | Leaves, Stems | |

| Saponins | Leaves | |

| Phenolic Compounds | Leaves | |

| Terpenoids | Leaves | |

| Steroids | Not specified | |

| Glycosides | Leaves |

Experimental Protocols

General Phytochemical Screening of Toddalia asiatica Extracts

Detailed experimental protocols for the preliminary phytochemical analysis of plant extracts are crucial for identifying the classes of compounds present. The following are generalized methods based on standard procedures.

4.1.1 Preparation of Plant Extracts

-

Collection and Preparation: Collect the desired plant material (e.g., leaves, stem). Wash the material with tap water, followed by a rinse with distilled water. Air-dry the plant material in the shade and then grind it into a fine powder.

-

Extraction: Perform sequential solvent extraction using solvents of increasing polarity (e.g., benzene, chloroform, acetone, methanol, and water). This can be done using a Soxhlet apparatus or by maceration.

4.1.2 Qualitative Phytochemical Tests

-

Test for Tannins: To 1 ml of the plant extract, add a few drops of 0.1% ferric chloride solution. The formation of a brownish-green or a blue-black coloration indicates the presence of tannins.

-

Test for Saponins (Foam Test): Dilute 1 ml of the extract with 20 ml of distilled water and shake vigorously in a graduated cylinder for 15 minutes. The formation of a stable foam layer of about 1 cm indicates the presence of saponins.

-

Test for Flavonoids: To 2 ml of the plant extract, add a few fragments of magnesium ribbon and then add concentrated hydrochloric acid dropwise. The appearance of a pink, scarlet, or crimson red color indicates the presence of flavonoids.

-

Test for Alkaloids: To a few ml of the plant extract, add a few drops of Dragendorff's reagent (solution of potassium bismuth iodide). The formation of a reddish-brown precipitate indicates the presence of alkaloids.

-

Test for Coumarins: To 2 ml of the extract, add 3 ml of 10% sodium hydroxide (B78521) solution. The formation of a yellow color indicates the presence of coumarins.

Logical Relationship of Phytochemicals in Toddalia asiatica

The following diagram illustrates the relationship between the source plant, the major classes of phytochemicals it produces, and the specific compound of interest, this compound.

Caption: Hierarchical relationship of this compound from its natural source.

Experimental Workflow for Phytochemical Analysis

The following diagram outlines a typical workflow for the phytochemical analysis of a plant like Toddalia asiatica.

Caption: A standard workflow for natural product research.

Potential Signaling Pathways and Biological Activities

While specific studies on the signaling pathways modulated by this compound are limited, other compounds from Toddalia asiatica and the broader Rutaceae family have been shown to interact with various cellular pathways. For instance, Toddaculin, another compound from Toddalia asiatica, has been found to inhibit the differentiation of osteoclasts through the activation of NF-κB, ERK 1/2, and p38 MAPK signaling pathways. Additionally, quercetin, a flavonoid found in many Rutaceae species, is known to be involved in pathways such as NF-κB, Nrf2, PI3K/Akt, and AMPK.

The toxic dopamine (B1211576) metabolite DOPAL has been implicated in the neurodegenerative processes of Parkinson's disease. Research into natural compounds that can mitigate DOPAL-induced toxicity is an active area of investigation. While there is no direct evidence linking this compound to DOPAL-related pathways, the exploration of neuroprotective effects of coumarins is a promising research direction.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for the effects of coumarins like this compound in the context of neuroprotection.

Caption: A potential mechanism of action for neuroprotective compounds.

Conclusion

This compound is a coumarin derived from Toddalia asiatica, a plant with a rich history in traditional medicine and a diverse phytochemical profile. While specific biological data on this compound is still emerging, the known activities of other compounds from this plant and the broader Rutaceae family suggest potential for further investigation, particularly in the areas of anti-inflammatory and neuroprotective research. This guide provides a foundational understanding for researchers to build upon in their exploration of this compound and its therapeutic potential.

References

The Biosynthesis of Toddalosin: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalosin, a biscoumarin found in the plant Toddalia asiatica, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of coumarin (B35378) and biscoumarin formation in plants. Detailed experimental methodologies and quantitative data from related pathways are presented to facilitate further research in this area. Visual diagrams of the metabolic pathway and experimental workflows are included to enhance understanding.

Introduction

Toddalia asiatica (L.) Lam., a member of the Rutaceae family, is a plant with a rich history in traditional medicine.[1][2] It is a source of various secondary metabolites, including alkaloids and coumarins.[3][4] Among these, this compound, a C-C linked biscoumarin, stands out due to its complex structure. While the complete biosynthetic pathway of this compound has not been fully elucidated in Toddalia asiatica, a plausible pathway can be proposed based on the well-established biosynthesis of its monomeric coumarin precursors and the known mechanisms of oxidative coupling in plants.

This guide will delineate the proposed multi-step enzymatic conversion of the primary metabolite, L-phenylalanine, into the complex biscoumarin, this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Core Phenylpropanoid Pathway: The initial steps involve the conversion of L-phenylalanine to p-coumaric acid, a central intermediate in the biosynthesis of many phenolic compounds.

-

Formation of the Coumarin Monomer: p-Coumaric acid is further modified through a series of hydroxylation and methylation reactions to form the specific coumarin monomer that is the building block of this compound.

-

Dimerization to this compound: Two molecules of the coumarin monomer undergo oxidative coupling to form the final biscoumarin structure of this compound.

Core Phenylpropanoid Pathway

The biosynthesis of coumarins begins with the phenylpropanoid pathway, a well-characterized metabolic route in higher plants.[5]

-

Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.

-

Step 2: 4-Hydroxylation. trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.

-

Step 3: Coenzyme A Ligation. The carboxyl group of p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA.

Formation of the 5,7-Dimethoxycoumarin Monomer

The structure of this compound suggests that it is derived from a 5,7-dimethoxy-substituted coumarin monomer. The formation of this monomer from p-coumaric acid is proposed to proceed as follows:

-

Step 4: Ortho-Hydroxylation. A key step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative. It is proposed that an uncharacterized hydroxylase acts on a precursor to introduce a hydroxyl group at the C2 position.

-

Step 5 & 6: Additional Hydroxylations. To achieve the 5,7-dihydroxy substitution pattern, further hydroxylation reactions are necessary. Enzymes such as p-Coumarate 3-hydroxylase (C3'H) and other specific hydroxylases are likely involved. The biosynthesis of 5,7-dihydroxycoumarin (B1309657) has been reported in plants.

-

Step 7: Lactonization. Following ortho-hydroxylation, the molecule undergoes spontaneous or enzyme-catalyzed lactonization to form the characteristic coumarin ring structure, resulting in 5,7-dihydroxycoumarin.

-

Step 8 & 9: O-Methylation. The two hydroxyl groups of 5,7-dihydroxycoumarin are then methylated by specific O-methyltransferases (OMTs) , utilizing S-adenosyl methionine (SAM) as the methyl donor, to yield the 5,7-dimethoxycoumarin monomer.

Dimerization to this compound

The final step in the biosynthesis of this compound is the dimerization of two 5,7-dimethoxycoumarin monomers. This is likely achieved through an oxidative coupling mechanism.

-

Step 10: Oxidative Coupling. Enzymes such as laccases or peroxidases are known to catalyze the oxidative coupling of phenolic compounds in plants. These enzymes would generate radical intermediates from the coumarin monomers, which then couple to form the C-C bond that links the two coumarin units in this compound.

The proposed biosynthetic pathway is visualized in the following diagram:

References

- 1. mdpi.com [mdpi.com]

- 2. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 3. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Age of Coumarins in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Toddalosin solubility and stability profile

An In-depth Technical Guide to the Solubility and Stability Profile of Toddalolactone

Introduction

This document provides a comprehensive technical overview of the solubility and stability profile of Toddalolactone (CAS 483-90-9), a natural coumarin (B35378) primarily isolated from plants such as Toddalia asiatica.[][] This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways. Please note that the initial query for "Toddalosin" has been interpreted as "Toddalolactone," a well-documented compound.

Solubility Profile

Toddalolactone exhibits varied solubility across different solvents. It is characterized as being easily soluble in methanol, slightly soluble in water, and insoluble in water according to another source.[][3] Quantitative data from in-house testing by suppliers provides more specific solubility limits.

Table 1: Quantitative Solubility of Toddalolactone

| Solvent | Concentration | Molar Equivalent |

| DMSO | 62 mg/mL | 201.08 mM |

| Ethanol | 5 mg/mL | 16.21 mM |

| Water | Insoluble (<1 mg/mL) | N/A |

Data sourced from a commercially available datasheet; the exact experimental conditions were not specified.[3]

Stability Profile

The stability of Toddalolactone has been assessed in both biological matrices and as a solid powder. These studies are crucial for determining appropriate storage conditions and predicting its shelf-life for research and pharmaceutical applications.

Table 2: Stability of Toddalolactone Under Various Conditions

| Matrix/Form | Condition | Duration | Stability Outcome |

| Mouse Blood | Room Temperature | 2 hours | Stable |

| Mouse Blood | -20°C | 30 days | Stable |

| Mouse Blood | 3 Freeze-Thaw Cycles | 3 days | Stable |

| Powder | -20°C | 3 years | Stable |

Data for mouse blood stability was determined with precision under 13% and accuracy between 86% and 115%. Data for powder stability is based on supplier recommendations.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the protocol used for determining the stability of Toddalolactone in a biological matrix.

Stability Assessment in Mouse Blood via UPLC-MS/MS

A rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed to quantify Toddalolactone in mouse blood and assess its stability.

1. Sample Preparation (Liquid-Liquid Extraction):

- Blood samples (20 μL) were collected from the caudal vein of mice.

- Samples were preprocessed using ethyl acetate (B1210297) liquid-liquid extraction to separate Toddalolactone and the internal standard (Oxypeucedanin hydrate) from blood components.

2. Chromatographic Conditions:

- System: UPLC

- Column: UPLC BEH C18

- Mobile Phase: A gradient elution using acetonitrile (B52724) and water containing 0.1% formic acid.

- Internal Standard (IS): Oxypeucedanin hydrate

3. Mass Spectrometry Conditions:

- Ionization Source: Electrospray Ionization (ESI)

- Detection Mode: Multiple Reaction Monitoring (MRM)

- Precursor/Product Ions (Toddalolactone): m/z 309.2 → 205.2

- Precursor/Product Ions (IS): m/z 305.1 → 203.0

4. Stability Evaluation:

- Short-term stability: Quality control (QC) samples were kept at room temperature for 2 hours before analysis.

- Long-term stability: QC samples were stored at -20°C for 30 days.

- Freeze-thaw stability: QC samples underwent three complete freeze-thaw cycles from -20°C to room temperature over three days.

The workflow for this stability analysis is visualized in the diagram below.

Caption: Experimental workflow for Toddalolactone stability analysis in mouse blood.

Mechanism of Action & Signaling Pathways

Toddalolactone has demonstrated bioactivity through the modulation of specific signaling pathways, notably in inflammation and fibrinolysis.

Inhibition of PAI-1 Pathway

References

The Enigmatic Bioactivities of Toddalosin: A Technical Overview for the Research Community

An In-depth Exploration of a Promising Natural Product from Toddalia asiatica

For Immediate Release

[City, State] – [Date] – Toddalosin, a naturally occurring furanocoumarin isolated from the medicinal plant Toddalia asiatica, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the current, albeit limited, state of knowledge regarding the biological activities of this compound. While extensive research has been conducted on the crude extracts of Toddalia asiatica, detailed investigations into the specific actions of this compound are still in their nascent stages. This document aims to consolidate the available information, provide general experimental frameworks for its further study, and propose potential mechanisms of action based on the activities observed in its parent plant.

Introduction to this compound and Toddalia asiatica

Toddalia asiatica (L.) Lam., a member of the Rutaceae family, has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including inflammatory conditions, pain, infections, and even tumors.[1] Phytochemical analyses of this plant have revealed a rich diversity of bioactive compounds, including alkaloids, coumarins, and essential oils. Among these, this compound stands out as a furanocoumarin with a complex chemical structure, suggesting a potential for specific interactions with biological targets.

Known Biological Activities of Toddalia asiatica Extracts

While specific data on this compound is scarce, the biological activities of Toddalia asiatica extracts provide a foundational understanding of its potential therapeutic areas. It is important to note that these activities are attributed to the synergistic or individual effects of the various compounds present in the extracts, and may not be solely attributable to this compound.

Anti-inflammatory and Analgesic Effects

Studies on the root extracts of Toddalia asiatica have demonstrated significant anti-inflammatory and antinociceptive properties.[1] These effects are likely mediated through the inhibition of pro-inflammatory mediators.

Table 1: Anti-inflammatory Activity of Toddalia asiatica Root Extract

| Experimental Model | Extract Dose | Percentage Inhibition of Edema | Reference Compound |

| Carrageenan-induced paw edema in mice | 100 mg/kg | 37.04% | Indomethacin |

This data pertains to the crude root extract and not isolated this compound.

Postulated Biological Activities of this compound

Based on the known activities of Toddalia asiatica and the common biological roles of furanocoumarins, several potential activities for this compound can be hypothesized. These areas represent promising avenues for future research.

-

Anti-inflammatory Activity: Furanocoumarins are known to modulate inflammatory pathways. This compound may exert anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating pro-inflammatory signaling cascades like the NF-κB and MAPK pathways.

-

Antimicrobial Activity: Other compounds isolated from Toddalia asiatica, such as Flindersine and Ulopterol, have shown antimicrobial properties. It is plausible that this compound also possesses activity against various bacterial and fungal strains.

-

Anticancer Activity: Many natural products, including coumarins, exhibit cytotoxic effects against cancer cell lines. This compound's complex structure could allow it to interact with cellular targets involved in cancer cell proliferation, survival, and metastasis.

Methodologies for Investigating the Biological Activities of this compound

To rigorously evaluate the therapeutic potential of this compound, standardized and well-defined experimental protocols are essential. The following section outlines general methodologies that can be adapted for the in-vitro and in-vivo assessment of its biological activities.

In-Vitro Anti-inflammatory Assays

-

Inhibition of Pro-inflammatory Enzymes:

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: To determine the IC50 value of this compound against COX enzymes, a colorimetric or fluorometric assay kit can be used. The assay measures the peroxidase activity of COX, where the oxidation of a substrate by prostaglandin (B15479496) G2 is detected.

-

5-Lipoxygenase (5-LOX) Inhibition Assay: The inhibitory effect on 5-LOX can be assessed by measuring the production of leukotrienes from arachidonic acid using spectrophotometry.

-

-

Cell-based Assays:

-

Nitric Oxide (NO) Production in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages can be treated with varying concentrations of this compound. The amount of NO produced can be quantified using the Griess reagent.

-

Cytokine Production (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the supernatant of LPS-stimulated macrophages or peripheral blood mononuclear cells (PBMCs) treated with this compound can be measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Antimicrobial Susceptibility Testing

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound against a panel of pathogenic bacteria and fungi can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Following the MIC assay, the MBC or MFC can be determined by sub-culturing the contents of the wells with no visible growth onto fresh agar (B569324) plates.

In-Vitro Cytotoxicity Assays

-

MTT Assay: The cytotoxic effect of this compound on various cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the IC50 values.

-

Apoptosis Assays: To understand the mechanism of cell death, assays such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry can be performed to differentiate between apoptotic and necrotic cells.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are yet to be elucidated, its potential anti-inflammatory and anticancer activities suggest possible interactions with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. This compound could potentially inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of the active NF-κB dimers.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising ERK, JNK, and p38 pathways, plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is often implicated in cancer. This compound might induce cytotoxicity in cancer cells by modulating the activity of one or more of these MAPK pathways.

References

Spectroscopic Data for Toddalosin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for Toddalosin, a biscoumarin isolated from the plant Toddalia asiatica (L.) Lam. While a complete dataset comprising Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) has been identified in the scientific literature, access to the full experimental details and raw data is currently limited. This document summarizes the available information and provides the key scientific reference for further investigation.

Introduction to this compound

This compound is a naturally occurring biscoumarin, a class of compounds known for their diverse biological activities. It has been isolated from Toddalia asiatica, a plant used in traditional medicine. The molecular formula for this compound is reported as C₃₂H₃₄O₉.

Spectroscopic Data Summary

The primary source of spectroscopic information for this compound is a publication in the Chemical & Pharmaceutical Bulletin. While the full text containing the detailed spectra and experimental conditions is not broadly accessible, the publication confirms the structural elucidation of this compound, which would have necessitated the use of NMR and MS techniques.

At present, specific, quantitative NMR and MS data for this compound from the primary literature could not be retrieved. The following tables are placeholders that would be populated upon successful acquisition of the full dataset from the cited publication.

NMR Spectroscopic Data (Anticipated)

NMR spectroscopy is essential for determining the chemical structure of organic molecules. For a molecule like this compound, both ¹H (proton) and ¹³C (carbon) NMR data would be crucial for its characterization.

Table 1: Anticipated ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2: Anticipated ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available |

Mass Spectrometry (MS) Data (Anticipated)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Table 3: Anticipated Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Type | Molecular Formula |

| Data not available | C₃₂H₃₄O₉ |

Experimental Protocols (Anticipated)

Detailed experimental protocols are critical for the replication and verification of scientific findings. The original publication on this compound would be expected to contain the following methodological details.

NMR Spectroscopy

-

Instrumentation: Manufacturer and model of the NMR spectrometer, and the field strength (e.g., 400 MHz, 600 MHz).

-

Sample Preparation: The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) and the sample concentration.

-

Acquisition Parameters: Details of the pulse sequences used for ¹H, ¹³C, and any 2D NMR experiments (e.g., COSY, HSQC, HMBC), including spectral width, acquisition time, and number of scans.

-

Data Processing: The software used for processing the NMR data and any specific processing parameters applied.

Mass Spectrometry

-

Instrumentation: Manufacturer and model of the mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Source: The type of ionization used (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

-

Scan Mode: Whether the data was acquired in full scan mode, or if tandem MS (MS/MS) was performed for fragmentation analysis.

-

Data Analysis: Software used for data acquisition and analysis.

Logical Workflow for Spectroscopic Analysis

The general workflow for the isolation and spectroscopic characterization of a natural product like this compound is outlined below.

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion and Recommendation

The definitive source for the complete spectroscopic data and experimental protocols for this compound is the following scientific publication:

Ishii, H., Kobayashi, J., Yamaguchi, K., & Ishikawa, T. (1993). This compound, a New Biscoumarin, from Toddalia asiatica (L.) LAM. (T. aculeata PERS.). Chemical & Pharmaceutical Bulletin, 41(9), 1655-1656.

Researchers requiring the detailed NMR and MS data for this compound are strongly encouraged to obtain the full text of this article. At present, this primary source material is not available through open-access channels, and direct access to the journal is recommended for a comprehensive understanding of the spectroscopic properties of this compound.

Toddalolactone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalolactone is a naturally occurring coumarin (B35378) isolated from the plant Toddalia asiatica (L.) Lam. It has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular characteristics, isolation procedures, and key signaling pathways modulated by Toddalolactone. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Molecular Profile of Toddalolactone

Toddalolactone is a coumarin derivative with the chemical formula C16H20O6.[1] Its molecular structure and properties have been well-characterized.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C16H20O6 | [1] |

| Molecular Weight | 308.33 g/mol | [2] |

| IUPAC Name | 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |

| CAS Number | 483-90-9 | |

| Appearance | White powder | |

| Purity | >98% (Commercially available) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Isolation and Characterization

Toddalolactone is primarily isolated from the root bark of Toddalia asiatica.[3] The general workflow for its isolation and purification involves extraction, fractionation, and chromatographic separation.

Experimental Protocol: Isolation and Purification

2.1.1 Plant Material Preparation

The root bark of Toddalia asiatica is collected, air-dried in the shade, and then pulverized into a coarse powder to maximize the surface area for efficient extraction.[3]

2.1.2 Extraction

The powdered root bark is subjected to exhaustive extraction with methanol (B129727) at room temperature. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2.1.3 Solvent-Solvent Partitioning

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their differential solubility in the immiscible solvent phases.

2.1.4 Column Chromatography

The ethyl acetate fraction, which is enriched with Toddalolactone, is subjected to further purification using column chromatography.

-

Stationary Phase: Silica gel is commonly used as the adsorbent.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by introducing a more polar solvent such as ethyl acetate or chloroform.

-

Fraction Collection and Analysis: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC). Fractions exhibiting similar TLC profiles are pooled together for further purification or analysis.

Experimental Protocol: Structural Characterization

The structure of the purified Toddalolactone is confirmed using spectroscopic methods.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectra are recorded to determine the chemical structure. The chemical shifts and coupling constants provide detailed information about the proton and carbon environments within the molecule.

2.2.2 Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of Toddalolactone, further confirming its molecular formula.

Signaling Pathway Modulation

Toddalolactone has been shown to modulate key signaling pathways involved in inflammation and fibrinolysis.

Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

-

Procedure:

-

100 nM of uPA is added, and the mixture is incubated for an additional 10 minutes at 37°C.

-

The chromogenic substrate is added, and the absorbance at 405 nm is measured using a microplate reader.

-

Procedure:

-

uPA is added to a final concentration of 0.8 μM and incubated for 10 minutes at 37°C.

-

The reaction is stopped by adding non-reducing loading buffer, and the samples are analyzed by 10% SDS-PAGE.

Inhibition of the NF-κB Signaling Pathway

Toddalolactone has been demonstrated to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. It exerts its effect by inhibiting the phosphorylation of the p65 subunit of NF-κB and its inhibitory protein, IκBα. This prevents the translocation of p65 into the nucleus.

3.2.1 Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

-

Cell Culture and Treatment: SW1353 cells are typically used. Cells are pre-treated with various concentrations of Toddalolactone before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65 and IκBα. GAPDH or β-actin is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

-

Conclusion

Toddalolactone is a promising natural product with well-defined chemical properties and significant biological activities. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating its therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to explore its applications in drug development.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Toddalosin

This application note details a high-performance liquid chromatography (HPLC) method for the qualitative and quantitative analysis of Toddalosin, a coumarin (B35378) isolated from the plant Toddalia asiatica.[1] The described protocol is based on established methods for the analysis of chemical constituents in Toddalia asiatica and is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a natural coumarin compound found in Toddalia asiatica, a plant used in traditional medicine.[2][3][4] Accurate and reliable analytical methods are crucial for the quality control, standardization, and pharmacokinetic studies of herbal medicines and their active constituents. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is a powerful technique for the separation, identification, and quantification of such compounds.[5] This document provides a comprehensive protocol for the analysis of this compound using a reverse-phase HPLC-DAD system.

Data Presentation

The following table summarizes typical HPLC conditions and validation parameters reported in the literature for the analysis of compounds in Toddalia asiatica, which can be adapted for this compound analysis.

| Parameter | Reported Values | Reference |

| Chromatographic Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) | |

| Mobile Phase | Acetonitrile - Water with 0.1% Formic Acid (Gradient) | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 280 nm | |

| Column Temperature | 30 °C | |

| Injection Volume | 10 - 20 µL | |

| Linearity (r²) | > 0.998 | |

| Precision (RSD) | 0.08% - 3.70% | |

| Repeatability (RSD) | 0.50% - 2.54% | |

| Stability (RSD) | 2.26% - 5.46% | |

| Recovery | 95.8% - 113% |

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Plant material (Toddalia asiatica root or bark)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

Diode-Array Detector (DAD)

-

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

Sample Preparation

3.1. Preparation of Standard Solution

-

Accurately weigh 1.0 mg of this compound reference standard.

-

Dissolve the standard in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 50 µg/mL.

3.2. Preparation of Plant Sample Extract

-

Dry the Toddalia asiatica plant material (e.g., root bark) at 60°C for 24 hours and grind it into a fine powder.

-

Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of methanol to the tube.

-

Perform ultrasonic-assisted extraction for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-10 min: 10-30% B

-

10-25 min: 30-60% B

-

25-30 min: 60-90% B

-

30-35 min: 90% B

-

35-40 min: 90-10% B

-

40-45 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Data Analysis

-

Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample extract using the regression equation of the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical flow for developing an HPLC method for this compound.

References

Synthesizing Toddalosin Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and evaluation of Toddalosin derivatives for Structure-Activity Relationship (SAR) studies. This compound, a naturally occurring coumarin (B35378), has garnered interest for its potential therapeutic properties. By systematically modifying its structure, researchers can elucidate the key molecular features responsible for its biological activity, paving the way for the development of more potent and selective drug candidates.

Introduction to this compound and SAR Studies

This compound is a complex coumarin characterized by a prenyl group at the C6 position and a geranyloxy moiety at the C7 position. The coumarin scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anticoagulant effects. Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis of a series of analogs of a lead compound and assessing their biological activity. This process allows researchers to identify the pharmacophore—the essential structural features required for activity—and to understand how different functional groups influence potency, selectivity, and pharmacokinetic properties. For this compound, SAR studies can explore the importance of the prenyl and geranyl groups, the coumarin core, and the potential for introducing other substituents to enhance its therapeutic profile.

Experimental Protocols

General Synthetic Approach

The synthesis of this compound derivatives typically involves a multi-step process starting from a suitably substituted phenol. Key reactions include the Pechmann condensation to form the coumarin ring, followed by prenylation and geranylation. The following protocols are generalized and may require optimization based on the specific derivative being synthesized.

Protocol 1: Synthesis of the Coumarin Core via Pechmann Condensation

This protocol describes the formation of the 7-hydroxy-6-prenylcoumarin intermediate.

Materials:

-

4-Prenylresorcinol

-

Ethyl acetoacetate (B1235776)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 4-prenylresorcinol (1 equivalent) in a minimal amount of ethanol.

-

Cool the flask in an ice bath and slowly add ethyl acetoacetate (1.2 equivalents).

-

With vigorous stirring, add concentrated sulfuric acid dropwise (catalytic amount).

-

After the addition of acid, remove the ice bath and attach a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to yield the purified 7-hydroxy-6-prenylcoumarin.

Protocol 2: Geranylation of the Coumarin Core

This protocol details the addition of the geranyl group to the 7-hydroxy position.

Materials:

-

7-hydroxy-6-prenylcoumarin

-

Geranyl bromide

-

Potassium carbonate (K₂CO₃)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of 7-hydroxy-6-prenylcoumarin (1 equivalent) in acetone in a round-bottom flask, add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add geranyl bromide (1.5 equivalents) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and filter to remove the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

Biological Evaluation: Cytotoxicity Assay

The following protocol outlines a standard MTT assay to determine the cytotoxic activity of the synthesized this compound derivatives against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Synthesized this compound derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO₂ incubator

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the synthesized compounds and a vehicle control (DMSO).

-

Incubate the plate for another 48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Structure-Activity Relationship of Prenylated Coumarins

The following table summarizes the cytotoxic activity of a series of O-prenylated coumarin derivatives against the HeLa cervical cancer cell line. This data highlights the importance of the prenyl substitution for anticancer activity.[1]

| Compound | Structure | IC50 (µM) on HeLa Cells[1] |

| 1 | 7-hydroxycoumarin | > 100 |

| 2 | 6-prenyl-7-hydroxycoumarin | 25.3 |

| 3 | 7-geranyloxycoumarin | 45.1 |

| 4 (this compound) | 6-prenyl-7-geranyloxycoumarin | 15.8 |

| 5 | 6-(3,3-dimethylallyl)-7-hydroxycoumarin | 30.5 |

Note: The IC50 values are indicative and may vary between different studies and cell lines. The structures provided are representative of the modifications made for the SAR study.

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Postulated Signaling Pathway: Induction of Apoptosis

Studies on prenylated coumarins suggest that their cytotoxic effects are mediated through the induction of apoptosis.[1] The exact signaling cascade for this compound is still under investigation, but a plausible pathway involves the activation of caspases, key executioners of apoptosis.

Caption: A simplified diagram of a postulated apoptotic pathway induced by this compound derivatives.

References

Application Notes and Protocols for Toddalolactone and Associated Compounds in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent research into natural compounds for therapeutic applications has highlighted the potential of phytochemicals derived from the plant Toddalia asiatica. While the term "Toddalosin" may be a variant or misspelling, a prominent and well-researched compound from this plant is Toddalolactone . This and other bioactive molecules isolated from Toddalia asiatica, such as Aculeatin, Toddaculin, and Chelerythrine, have demonstrated significant effects in various cell culture models. These compounds exhibit a range of activities including anticancer, anti-inflammatory, and anti-metastatic properties, making them valuable tools for in-vitro research and drug discovery.

These application notes provide a comprehensive guide for the utilization of these compounds in cell culture experiments, detailing their mechanisms of action, providing quantitative data, and outlining step-by-step protocols for key assays.

Data Presentation: Quantitative Analysis of Bioactive Compounds from Toddalia asiatica

The following tables summarize the quantitative data on the effects of Toddalolactone and other relevant compounds from Toddalia asiatica on different cell lines.

Table 1: Cytotoxicity Data for Compounds from Toddalia asiatica on MCF-7 Breast Cancer Cells

| Compound | Assay | Incubation Time | IC50 Value |

| Chalcone Derivative 6 | MTT | 24 h | 21.55 ± 2.71 µM[1] |

| Prenylated Chalcone 12 | MTT | 24 h | 4.19 ± 1.04 µM[1] |

| Prenylated Chalcone 13 | MTT | 24 h | 3.30 ± 0.92 µM[1] |

| Monobenzyltin Compound C1 | MTT | 48 h | 2.5 ± 0.50 µg/mL[2] |

Table 2: Anti-Metastatic Effects of Chelerythrine on Hep3B Hepatocellular Carcinoma Cells

| Assay | Concentration | Incubation Time | % Inhibition/Effect |

| Migration Assay | 1.25 µM | 24 h | 24.51% inhibition |

| Migration Assay | 2.5 µM | 24 h | 77.09% inhibition |

| Migration Assay | 5 µM | 24 h | 98.36% inhibition |

| Invasion Assay | 1.25 µM | 24 h | 55.55% inhibition |

| Invasion Assay | 2.5 µM | 24 h | 85.82% inhibition |

| Invasion Assay | 5 µM | 24 h | 99.39% inhibition |

Table 3: Anti-Inflammatory Effects of Aculeatin and Toddaculin on LPS-Stimulated RAW264.7 Macrophages

| Compound | Assay | Effect |

| Aculeatin | mRNA Expression | Significantly inhibited inflammatory mediators[3] |

| Toddaculin | mRNA Expression | Significantly inhibited inflammatory mediators |

| Toddaculin | Protein Phosphorylation | Suppressed LPS-induced phosphorylation of p38 and ERK1/2 |

| Toddaculin | Transcription Factor Activation | Inhibited LPS-induced activation of NF-κB |

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol is applicable for determining the cytotoxic effects of compounds such as Toddalolactone and its derivatives on adherent cancer cell lines like MCF-7.

Materials:

-

MCF-7 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Toddalolactone (or other test compounds) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This protocol is designed to assess the anti-inflammatory activity of compounds like Aculeatin and Toddaculin by measuring the inhibition of nitric oxide production in LPS-stimulated RAW264.7 cells.

Materials:

-

RAW264.7 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Test compounds (Aculeatin, Toddaculin) dissolved in DMSO

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

24-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: After incubation, collect the cell culture supernatants.

-

Griess Assay:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Prepare a standard curve using sodium nitrite.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from the standard curve and determine the percentage of NO inhibition compared to the LPS-treated control.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the procedure for analyzing the effect of compounds on the phosphorylation of p38 MAPK in RAW264.7 cells, a key indicator of its activation in the inflammatory signaling pathway.

Materials:

-

RAW264.7 cells

-

Test compounds

-

LPS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed RAW264.7 cells and treat with test compounds and/or LPS as described in the NO production assay. A shorter LPS stimulation time (e.g., 15-30 minutes) is typically used for phosphorylation studies.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify the band intensities and normalize the phosphorylated p38 MAPK levels to total p38 MAPK and the loading control (β-actin).

Wound Healing (Scratch) Assay for Cell Migration

This protocol is used to evaluate the effect of compounds like Chelerythrine on the migration of adherent cells such as Hep3B.

Materials:

-

Hep3B cells

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed Hep3B cells in a plate to create a confluent monolayer.

-

Scratch Creation: Once confluent, create a "scratch" in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the cells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing the test compound at desired concentrations.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is nearly closed.

-

Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Transwell Migration Assay

This assay provides a quantitative measure of cell migration towards a chemoattractant, and can be used to assess the inhibitory effect of compounds like Chelerythrine.

Materials:

-

Hep3B cells

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Test compound

-

Cotton swabs

-

Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)

Procedure:

-

Cell Preparation: Starve Hep3B cells in serum-free medium for several hours.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium with a chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium containing the test compound and seed them into the upper chamber of the Transwell insert.

-

Incubation: Incubate for an appropriate time (e.g., 24 hours) to allow for cell migration.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Imaging and Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured.

Mandatory Visualizations

Signaling Pathways

Caption: Toddaculin's anti-inflammatory mechanism.

Caption: Chelerythrine's anti-metastatic mechanism.

Experimental Workflows

Caption: MTT cytotoxicity assay workflow.

Caption: Wound healing assay workflow.

References

- 1. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis [mdpi.com]

- 2. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Toddalolactone Administration in Animal Models of Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the administration of Toddalolactone, a natural coumarin (B35378) isolated from Toddalia asiatica, in various preclinical animal models of disease. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound. While "Toddalosin" was the initial term of interest, the available scientific literature predominantly refers to "Toddalolactone." This document focuses on the existing data for Toddalolactone and provides detailed protocols for its use in models of inflammation. Due to the limited in vivo data in cancer and neurodegenerative disease models, suggested protocols for these areas are based on established methodologies and should be regarded as starting points for investigation.

Quantitative Data Summary

The following tables summarize the quantitative data for Toddalolactone and Toddalia asiatica extract administration in various animal models based on published studies.

Table 1: Administration of Toddalia asiatica Root Bark Extract in Inflammatory and Pain Models

| Animal Model | Species/Strain | Administration Route | Dosages | Therapeutic Effects | Reference |

| Carrageenan-Induced Paw Edema | Swiss Albino Mice | Intraperitoneal (i.p.) | 50, 100, 200 mg/kg | 100 mg/kg dose showed significant anti-inflammatory effect (37.04% edema inhibition).[1] | [1] |

| Formalin-Induced Pain (Early Phase) | Swiss Albino Mice | Intraperitoneal (i.p.) | 100, 200 mg/kg | 200 mg/kg dose showed significant antinociceptive activity.[1] | [1] |

| Formalin-Induced Pain (Late Phase) | Swiss Albino Mice | Intraperitoneal (i.p.) | 100, 200 mg/kg | 100 mg/kg dose showed highly significant antinociceptive activity.[1] | |

| Collagen-Induced Arthritis (CIA) | BALB/c Mice | Oral | 135.7, 271.4, 542.8 mg/kg (EtOH extract); 65.2, 130.4, 260.8 mg/kg (EtOAc fraction) | Significantly reduced paw and joint swelling; protected bone and cartilage from erosion. |

Table 2: Administration of Pure Toddalolactone

| Animal Model | Species/Strain | Administration Route | Dosages | Therapeutic Effects | Reference |

| Lipopolysaccharide (LPS)-Induced Sepsis | Mice | - | - | Inhibited pro-inflammatory cytokine production; attenuated tissue damage in lung, liver, and kidney; improved survival. | |

| Pharmacokinetic Study | Sprague-Dawley Rats | Intravenous (i.v.) | 10 mg/kg | Cmax: 0.42 µg/mL; Tmax: 0.25 h; t1/2: 1.05 h. | |

| Pharmacokinetic Study | ICR Mice | Intravenous (i.v.) & Oral | 5 mg/kg (i.v.), 20 mg/kg (oral) | t1/2: 1.3 h (i.v.), 0.8 h (oral); Bioavailability: 22.4%. |

Experimental Protocols

I. Anti-Inflammatory and Analgesic Models

This model is used to assess the acute anti-inflammatory activity of a compound.

Protocol:

-

Animals: Male Swiss albino mice (20-25 g).

-

Housing: House animals under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

-

Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

-

Grouping: Divide mice into groups (n=8 per group): Vehicle control, Positive control (e.g., Indomethacin 50 mg/kg), and Toddalolactone treatment groups (e.g., 50, 100, 200 mg/kg).

-

Compound Administration: Administer Toddalolactone or vehicle intraperitoneally (i.p.) one hour before inducing inflammation.

-

Induction of Edema: Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume using a plethysmometer immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

This model is used to evaluate the efficacy of a compound in a systemic inflammation model that mimics aspects of sepsis.

Protocol:

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Housing and Acclimatization: As described above.

-

Grouping: Divide mice into groups: Sham (vehicle), LPS + Vehicle, and LPS + Toddalolactone treatment groups.

-

Compound Administration: Administer Toddalolactone (dosage to be determined based on preliminary studies) or vehicle (e.g., i.p. or oral) prior to or concurrently with LPS administration.

-

Induction of Sepsis: Inject a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg, i.p.).

-

Monitoring: Monitor survival rates over a defined period (e.g., 72 hours).

-

Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), collect blood and tissues (lung, liver, kidney) for analysis.

-

Endpoint Analysis:

-

Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

-

Assess organ damage through histopathological examination (H&E staining) and measurement of liver enzymes (ALT, AST) in the serum.

-

Analyze inflammatory signaling pathways (e.g., NF-κB) in tissues by Western blot or immunohistochemistry.

-

II. Oncological Models (Suggested Protocol)

While in vivo studies with Toddalolactone in cancer models are currently lacking, its demonstrated in vitro activity against breast cancer cells (MCF-7) warrants further investigation. A standard xenograft model is proposed below.

Protocol:

-

Cell Culture: Culture human cancer cells (e.g., MCF-7 breast cancer cells) under appropriate conditions.

-

Animals: Female athymic nude mice (4-6 weeks old).

-

Housing: House animals in a sterile environment.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups: Vehicle control, Positive control (e.g., a standard chemotherapeutic agent), and Toddalolactone treatment groups (various doses).

-

Compound Administration: Administer Toddalolactone or vehicle via a suitable route (e.g., oral gavage or i.p. injection) according to a defined schedule (e.g., daily or every other day).

-

Endpoint Analysis:

-